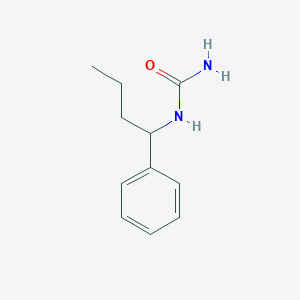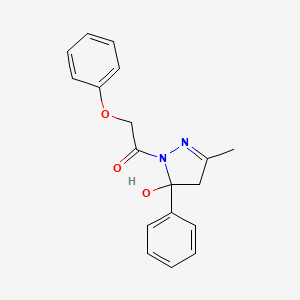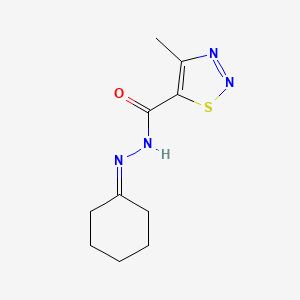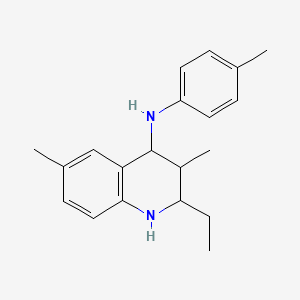![molecular formula C24H15BrN2 B4957907 1-(4-bromophenyl)-3-(4-pyridinyl)benzo[f]quinoline](/img/structure/B4957907.png)
1-(4-bromophenyl)-3-(4-pyridinyl)benzo[f]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromophenyl)-3-(4-pyridinyl)benzo[f]quinoline, also known as BPQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPQ is a heterocyclic compound that belongs to the family of benzoquinolines. It has a molecular formula of C24H15BrN2 and a molecular weight of 416.29 g/mol. BPQ is a yellow crystalline powder that is insoluble in water but soluble in organic solvents.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-3-(4-pyridinyl)benzo[f]quinoline is not fully understood. However, it has been suggested that 1-(4-bromophenyl)-3-(4-pyridinyl)benzo[f]quinoline exerts its antitumor and anti-inflammatory activity by inhibiting the activity of various enzymes and proteins involved in cell proliferation and inflammation, including topoisomerase II, cyclooxygenase-2, and nuclear factor-kappa B.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-3-(4-pyridinyl)benzo[f]quinoline has been shown to exhibit various biochemical and physiological effects, including antitumor activity, anti-inflammatory activity, and antioxidant activity. 1-(4-bromophenyl)-3-(4-pyridinyl)benzo[f]quinoline has also been shown to exhibit neuroprotective activity, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(4-bromophenyl)-3-(4-pyridinyl)benzo[f]quinoline is its versatility as a building block for the synthesis of various complex molecules. 1-(4-bromophenyl)-3-(4-pyridinyl)benzo[f]quinoline is also relatively easy to synthesize using various methods, making it readily available for research purposes. However, one of the main limitations of 1-(4-bromophenyl)-3-(4-pyridinyl)benzo[f]quinoline is its low solubility in water, which may limit its potential applications in certain fields.
Future Directions
There are several future directions for the research and development of 1-(4-bromophenyl)-3-(4-pyridinyl)benzo[f]quinoline. One potential direction is the synthesis of novel 1-(4-bromophenyl)-3-(4-pyridinyl)benzo[f]quinoline derivatives with improved solubility and bioactivity. Another potential direction is the investigation of the mechanism of action of 1-(4-bromophenyl)-3-(4-pyridinyl)benzo[f]quinoline and its derivatives. Additionally, 1-(4-bromophenyl)-3-(4-pyridinyl)benzo[f]quinoline and its derivatives may be explored for their potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Synthesis Methods
1-(4-bromophenyl)-3-(4-pyridinyl)benzo[f]quinoline can be synthesized using various methods, including the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction, the Buchwald-Hartwig amination reaction, and the Sonogashira coupling reaction. In the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction, 1-(4-bromophenyl)-3-(4-pyridinyl)benzo[f]quinoline is synthesized by coupling 4-bromophenylboronic acid and 4-pyridinylboronic acid with benzoquinoline in the presence of a palladium catalyst. In the Buchwald-Hartwig amination reaction, 1-(4-bromophenyl)-3-(4-pyridinyl)benzo[f]quinoline is synthesized by coupling 4-bromophenylamine and 4-pyridinylamine with benzoquinoline in the presence of a palladium catalyst. In the Sonogashira coupling reaction, 1-(4-bromophenyl)-3-(4-pyridinyl)benzo[f]quinoline is synthesized by coupling 4-bromophenylacetylene and 4-pyridinylacetylene with benzoquinoline in the presence of a copper catalyst.
Scientific Research Applications
1-(4-bromophenyl)-3-(4-pyridinyl)benzo[f]quinoline has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 1-(4-bromophenyl)-3-(4-pyridinyl)benzo[f]quinoline has been shown to exhibit potent antitumor activity against various cancer cell lines, including lung, breast, and colon cancer. 1-(4-bromophenyl)-3-(4-pyridinyl)benzo[f]quinoline has also been shown to exhibit potent anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. In materials science, 1-(4-bromophenyl)-3-(4-pyridinyl)benzo[f]quinoline has been used as a building block for the synthesis of various functional materials, including organic light-emitting diodes and organic field-effect transistors. In organic synthesis, 1-(4-bromophenyl)-3-(4-pyridinyl)benzo[f]quinoline has been used as a versatile building block for the synthesis of various complex molecules.
properties
IUPAC Name |
1-(4-bromophenyl)-3-pyridin-4-ylbenzo[f]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15BrN2/c25-19-8-5-17(6-9-19)21-15-23(18-11-13-26-14-12-18)27-22-10-7-16-3-1-2-4-20(16)24(21)22/h1-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWZDDORZLGVIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC(=N3)C4=CC=NC=C4)C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-pyridin-4-ylbenzo[f]quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B4957843.png)




![2-benzyl-6-bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4957881.png)
![(2-allyl-4-{[1-(2-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B4957888.png)

![ethyl 2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate](/img/structure/B4957895.png)
![3-ethyl-N-[1-(2-fluorobenzyl)-3-piperidinyl]-4-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4957897.png)

![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B4957929.png)
![4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B4957936.png)